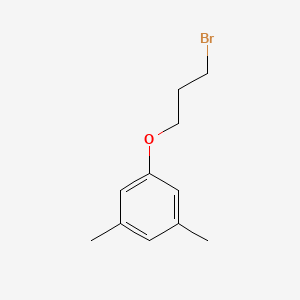

1-(3-Bromopropoxy)-3,5-dimethylbenzene

Description

1-(3-Bromopropoxy)-3,5-dimethylbenzene is a brominated aromatic compound featuring a 3-bromopropoxy substituent on a 3,5-dimethylbenzene ring. This structure confers unique reactivity due to the bromine atom’s role as a leaving group, making it valuable in nucleophilic substitution reactions and pharmaceutical intermediates.

Properties

IUPAC Name |

1-(3-bromopropoxy)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTRKEKWAVDNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407147 | |

| Record name | 1-(3-bromopropoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-53-2 | |

| Record name | 1-(3-bromopropoxy)-3,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Scheme

$$

\text{3,5-dimethylphenol} + \text{3-bromopropyl bromide} \xrightarrow[\text{solvent}]{\text{K}2\text{CO}3, \text{reflux}} \text{this compound}

$$

- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenol.

- Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile.

- Temperature: Reflux or elevated temperatures (typically 80–100 °C).

- Time: Reaction times vary from several hours to overnight (e.g., 12 hours).

This method is well-documented in literature and is favored for its simplicity and good yields.

Detailed Preparation Method from Literature

Laboratory-Scale Synthesis

A representative procedure reported involves:

- Dissolving 3,5-dimethylphenol and 3-bromopropyl bromide in dry acetonitrile.

- Adding anhydrous potassium carbonate as the base.

- Stirring the mixture at 90 °C for 12 hours.

- Cooling, filtering off the inorganic salts, and washing the residue with dichloromethane.

- Concentrating the filtrate and purifying the product by recrystallization or chromatography.

This method yields this compound in high purity and good yield (typically above 70%).

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: For industrial scale, continuous flow reactors can be employed to improve heat and mass transfer, leading to enhanced yields and reproducibility.

- Purification: Distillation under reduced pressure or recrystallization from suitable solvents is used to obtain the pure compound.

- Optimization: Reaction parameters such as solvent choice, base amount, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Comparative Data Table of Preparation Conditions

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Starting Materials | 3,5-dimethylphenol, 3-bromopropyl bromide | Same as laboratory, scaled-up quantities |

| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate or other bases |

| Solvent | Acetonitrile, DMF, or acetone | Polar aprotic solvents, optimized mixtures |

| Temperature | 90 °C (reflux) | Controlled heating, possibly continuous flow |

| Reaction Time | 12 hours | Reduced by flow chemistry, 1–4 hours |

| Yield | ~70–80% | 75–85% (optimized) |

| Purification | Filtration, washing, recrystallization | Distillation, recrystallization |

Research Findings and Analytical Data

- NMR Spectroscopy: The product shows characteristic signals for the aromatic protons of the 3,5-dimethylbenzene ring and the methylene protons adjacent to the bromopropoxy group. Multiplicity and chemical shifts confirm the ether linkage and substitution pattern.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula of this compound.

- Purity: Chromatographic and spectroscopic analyses indicate high purity suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-3,5-dimethylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium alkoxides, amines, or thiols in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Alcohols or ketones.

Reduction: Hydrocarbons.

Scientific Research Applications

1-(3-Bromopropoxy)-3,5-dimethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used to develop new drugs or as a building block for active pharmaceutical ingredients (APIs).

Material Science: It may be used in the development of new materials with specific properties, such as polymers or resins.

Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-3,5-dimethylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in halogen bonding, while the propoxy and methyl groups can influence the compound’s hydrophobicity and binding affinity.

Comparison with Similar Compounds

Spectroscopic Comparisons

NMR Data of Key Analogs:

- 1-(Chloromethyl)-3,5-dimethylbenzene :

- 1-(Azidomethyl)-3,5-dimethylbenzene :

Trends :

- The electron-withdrawing chloro and azido groups deshield aromatic protons, shifting signals upfield compared to alkyl-substituted analogs (e.g., tert-butyl derivatives) .

- Methyl groups at the 3,5-positions consistently resonate near δ 2.0–2.4 ppm across derivatives .

Physicochemical Properties

- Molecular Weight : Brominated derivatives (e.g., 1-Bromo-2-methoxy-3,5-dimethylbenzene, MW 271.19) are heavier than chloro (MW 154.64) or azido (MW 161.21) analogs, affecting solubility and volatility .

- Stability : Bromo compounds may exhibit lower thermal stability compared to tert-butyl derivatives, which are stored at 2–8°C to prevent decomposition .

Biological Activity

1-(3-Bromopropoxy)-3,5-dimethylbenzene, also known as 3-bromopropoxy-1,3-dimethylbenzene, is an organic compound with potential biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15BrO

- CAS Number : 3245-53-2

- Molecular Weight : 271.15 g/mol

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, particularly as an enzyme inhibitor and in modulating neurotransmitter systems. The presence of the bromopropoxy group is significant in influencing its interaction with biological targets.

This compound primarily interacts with specific enzymes and receptors in the body. The bromine atom enhances lipophilicity, allowing better membrane permeability and interaction with cellular targets.

Enzyme Inhibition

- Target Enzymes : The compound has shown potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Effect on Neurotransmitters : Studies suggest that it may influence serotonin and dopamine pathways, potentially affecting mood and behavior.

Case Studies

- Antidepressant-like Activity :

-

Enzyme Interaction Studies :

- In vitro studies demonstrated that this compound could inhibit specific cytochrome P450 isoforms. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

Data Table: Biological Activities and Effects

Discussion

The biological activity of this compound suggests that it may be a valuable compound in pharmacological research. Its ability to inhibit key enzymes involved in drug metabolism could have implications for drug interactions and efficacy. Furthermore, its potential antidepressant-like effects warrant further investigation into its therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Bromopropoxy)-3,5-dimethylbenzene, and how can reaction efficiency be optimized?

A common approach involves nucleophilic substitution, where 3-bromopropanol derivatives react with 3,5-dimethylphenol under alkaline conditions. For example, using 3-bromopropyl chloride (CAS 109-70-6) as an alkylating agent with potassium carbonate as a base in a polar aprotic solvent like DMF or acetonitrile . Optimization requires monitoring reaction time, temperature (typically 60–80°C), and stoichiometric ratios to minimize side products like elimination (e.g., allyl ether formation). TLC or GC-MS can track progress .

Q. How should researchers characterize the purity and structural identity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the bromopropoxy chain’s integration and aromatic substitution pattern. For example, the methyl groups on the benzene ring should appear as singlets (~2.3 ppm in H NMR), while the propoxy chain shows characteristic splitting .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~257 for CHBrO). Cross-reference with databases like NIST if available .

- XRD (if crystallized) : Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography to resolve bond lengths and angles .

Q. What safety precautions are critical when handling this compound?

Based on analogous brominated aromatics (e.g., 1-Bromo-3,5-dimethylbenzene), prioritize:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.

- Storage : Inert atmosphere (argon) and cool (2–8°C), dark conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities (e.g., residual solvents) or stereochemical ambiguities. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, particularly in the propoxy chain.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Alternative Crystallization : Recrystallize the compound in different solvents (e.g., hexane/ethyl acetate) to obtain high-quality crystals for XRD validation .

Q. What mechanistic insights govern the regioselectivity of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Regioselectivity depends on:

- Electronic Effects : Electron-donating methyl groups on the benzene ring activate specific positions for electrophilic substitution.

- Catalytic System : Palladium catalysts (e.g., Pd(PPh)) with ligands that modulate steric hindrance.

- Solvent Polarity : Polar solvents (e.g., DMSO) stabilize transition states in SN2 mechanisms. Kinetic studies (e.g., varying temperature and catalyst loading) can refine mechanistic models .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

Common byproducts include di-alkylated derivatives or debrominated products. Mitigation strategies:

- Stepwise Alkylation : Introduce the propoxy group before bromination to reduce competing reactions.

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reaction homogeneity.

- Chromatographic Monitoring : Flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Methodological Notes

- Data Validation : Cross-check spectral data with peer-reviewed databases (e.g., NIST Chemistry WebBook) to ensure reproducibility .

- Crystallography Workflow : For XRD, employ SHELXD for structure solution and SHELXL for refinement, leveraging high-resolution data (>1.0 Å) to resolve disorder in the propoxy chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.